molecular formula C23H25N3OS B3299389 N-Phenyl-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide CAS No. 899906-59-3

N-Phenyl-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide

Cat. No.: B3299389
CAS No.: 899906-59-3
M. Wt: 391.5 g/mol
InChI Key: RMUCASXRLJEFOG-UHFFFAOYSA-N
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Description

N-Phenyl-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a spiro-diazaspiro core and a thioether linkage. Its structural uniqueness arises from the spiro[4.6]undeca-1,3-diene system, which confers conformational rigidity and influences intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

N-phenyl-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c27-20(24-19-13-7-4-8-14-19)17-28-22-21(18-11-5-3-6-12-18)25-23(26-22)15-9-1-2-10-16-23/h3-8,11-14H,1-2,9-10,15-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCASXRLJEFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Phenyl-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and research findings, supported by data tables and case studies.

Molecular Characteristics

The molecular formula of this compound is C23H24N2OSC_{23}H_{24}N_{2}OS. It features a phenyl group attached to an acetamide moiety with a sulfanyl group linked to a diazaspiro structure. The complexity of its structure suggests diverse interactions within biological systems.

PropertyValue
Molecular FormulaC23H24N2OS
Molecular Weight396.51 g/mol
CAS Number899906-71-9

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study evaluated various derivatives for their efficacy in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results highlighted that specific structural modifications enhance anticonvulsant activity, particularly through interactions with neuronal voltage-sensitive sodium channels .

Case Study:
In a pharmacological study, several derivatives were tested at doses of 30, 100, and 300 mg/kg in mice. The most potent derivative showed significant protection against seizures in the MES model, indicating the importance of structural features in enhancing biological activity .

Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial effects. Preliminary studies suggest that modifications in the diazaspiro structure can lead to enhanced activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Research Findings:
A comparative study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results indicated that compounds with specific functional groups exhibited stronger inhibitory effects than others .

The biological activity of this compound is likely multifaceted:

Molecular Targets:

  • Sodium Channels: Interaction with voltage-gated sodium channels may contribute to its anticonvulsant properties.
  • Enzymatic Inhibition: Potential inhibition of enzymes involved in bacterial metabolism could explain its antimicrobial effects.

Pathways Involved:
The compound may influence various biochemical pathways, including those related to neurotransmission and cellular signaling .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Compound NameAnticonvulsant ActivityAntimicrobial Activity
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideModerateWeak
N-(Trifluoromethyl)-substituted derivativesHighModerate
N-(Dihydrobenzodioxin)-based compoundsLowHigh

This comparison indicates that structural variations significantly impact both anticonvulsant and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a common scaffold with several derivatives, differing primarily in substituents on the phenyl ring or diazaspiro system. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀ or %) Source
Target Compound C₂₃H₂₂N₃OS (estimated) ~408.5 Phenyl, diazaspiro[4.6]undeca-diene Not reported
N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca…acetamide C₂₃H₂₃ClFN₃OS 443.96 3-Cl,4-F-phenyl Not reported
N-(5-Chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro…acetamide C₂₅H₂₈ClN₃O₃S 494.03 5-Cl,2,4-(OCH₃)₂-phenyl Screening compound
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 309.78 4-Cl-phenyl, pyrimidine Crystal structure analyzed
AG-09/3 (N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide) C₁₈H₂₁N₃O 295.38 Piperazine ring FPR2 agonist

Key Observations :

  • Methoxy groups () increase steric bulk and may alter metabolic stability.
  • Spiro vs. Piperazine Systems : The diazaspiro core in the target compound imposes greater conformational rigidity compared to AG-09/3’s piperazine ring, which may enhance selectivity in receptor interactions .
Crystallographic and Hydrogen-Bonding Patterns

Comparative crystallographic studies reveal distinct conformational behaviors:

  • Dihedral Angles: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the pyrimidine and benzene rings form a dihedral angle of 42.25°, whereas analogues with bulkier substituents (e.g., 3-chlorophenyl) exhibit larger angles (59.70°–67.84°), suggesting substituent-driven torsional strain .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations in both the target compound and its pyrimidine analogues, forming S(7) ring motifs. Intermolecular N–H⋯O bonds in crystal lattices correlate with higher melting points and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-Phenyl-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide

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